molecular formula C12H16BrN B12335983 2-Bromo-5-(cyclohexylmethyl)pyridine

2-Bromo-5-(cyclohexylmethyl)pyridine

Cat. No.: B12335983
M. Wt: 254.17 g/mol
InChI Key: NHNPAAJWFPLKFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclohexylmethyl)pyridine typically involves the bromination of 5-(cyclohexylmethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the second position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-5-(cyclohexylmethyl)pyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of diverse functional groups, which can enhance biological activity or alter pharmacokinetic properties.

Synthesis of Functionalized Pyridines

The compound is utilized in the synthesis of other functionalized pyridines, which are essential in medicinal chemistry. For instance, it can react with electrophiles to form more complex structures that may exhibit improved therapeutic effects .

Material Science

In material science, derivatives of this compound are explored for their potential use in creating new polymers or as ligands in coordination chemistry.

Case Study 1: Synthesis and Characterization

A study demonstrated the successful synthesis of various derivatives from this compound through electrophilic substitutions. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and purity levels .

Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. In vitro tests showed that modifications at the cyclohexylmethyl position could enhance activity against specific bacterial strains, highlighting its potential as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclohexylmethyl)pyridine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity for its molecular targets . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(cyclohexylmethyl)pyridine is unique due to the presence of the cyclohexylmethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its binding interactions with molecular targets, making it a valuable compound for various research applications .

Biological Activity

2-Bromo-5-(cyclohexylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN, with a molecular weight of approximately 240.14 g/mol. The compound features a bromine atom at the second position and a cyclohexylmethyl group at the fifth position of the pyridine ring. This unique structure may contribute to its biological activities.

2. Inhibition of Cytochrome P450 Enzymes

Preliminary data suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism . This inhibition could impact the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into its potential interactions.

3. Antitubercular Activity

In a high-throughput screening study against Mycobacterium tuberculosis, certain pyridine derivatives showed significant inhibitory effects. Although specific data for this compound is not available, it is plausible that similar compounds within this chemical class could exhibit comparable antitubercular activity .

Case Study 1: Structural Analog Analysis

A study examined various structural analogs of pyridine compounds, noting that modifications in substituents significantly affected their biological activities. For example, introducing different alkyl groups or halogens altered antimicrobial efficacy and enzyme inhibition profiles . This suggests that systematic exploration of analogs of this compound could yield compounds with enhanced biological properties.

Case Study 2: Pharmacokinetic Studies

Another investigation focused on the pharmacokinetics of brominated pyridines, revealing that certain substitutions could enhance metabolic stability while reducing toxicity . This emphasizes the importance of understanding how structural variations influence both efficacy and safety profiles in drug development.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-bromo-5-(cyclohexylmethyl)pyridine

InChI

InChI=1S/C12H16BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2

InChI Key

NHNPAAJWFPLKFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CN=C(C=C2)Br

Origin of Product

United States

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